molecular formula C6H2BrCl2FO2S B2396010 3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride CAS No. 2228883-47-2

3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B2396010
CAS No.: 2228883-47-2
M. Wt: 307.94
InChI Key: DPCHUDBIIJBRAX-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C6H2BrClF(SO2Cl). This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl chloride group. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of benzene derivatives followed by sulfonylation. For instance, the compound can be synthesized by reacting 3-bromo-4-chloro-2-fluorobenzene with chlorosulfonic acid under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Scientific Research Applications

3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some key applications include:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in the synthesis of biologically active molecules and advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring along with the sulfonyl chloride group. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-bromo-4-chloro-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2FO2S/c7-5-3(8)1-2-4(6(5)10)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCHUDBIIJBRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228883-47-2
Record name 3-bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride
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